molecular formula C15H18FNO B11089189 Cyclohex-2-enone, 3-(4-fluorobenzylamino)-5,5-dimethyl-

Cyclohex-2-enone, 3-(4-fluorobenzylamino)-5,5-dimethyl-

Cat. No.: B11089189
M. Wt: 247.31 g/mol
InChI Key: SAIJHPGFACUKFE-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is an organic compound that features a fluorobenzyl group attached to an amino group, which is further connected to a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one typically involves the following steps:

    Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

    Cyclohexenone Formation: The cyclohexenone structure can be synthesized through various methods, including the aldol condensation of acetone with an appropriate aldehyde, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the fluorobenzylamine intermediate with the cyclohexenone structure under appropriate conditions, such as the presence of a base or a catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-Fluorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, while the cyclohexenone structure may facilitate specific interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorobenzoic acid: This compound shares the fluorobenzyl group but differs in its overall structure and functional groups.

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with a similar fluorobenzyl group but different core structure.

Properties

Molecular Formula

C15H18FNO

Molecular Weight

247.31 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylamino]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H18FNO/c1-15(2)8-13(7-14(18)9-15)17-10-11-3-5-12(16)6-4-11/h3-7,17H,8-10H2,1-2H3

InChI Key

SAIJHPGFACUKFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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